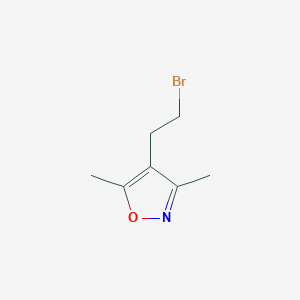

4-(2-Bromoethyl)-3,5-dimethylisoxazole

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(2-bromoethyl)-3,5-dimethyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrNO/c1-5-7(3-4-8)6(2)10-9-5/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPUEMZGYPSUBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398852 | |

| Record name | 4-(2-BROMOETHYL)-3,5-DIMETHYLISOXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83467-35-0 | |

| Record name | 4-(2-Bromoethyl)-3,5-dimethylisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83467-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-BROMOETHYL)-3,5-DIMETHYLISOXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Characterization of 4 2 Bromoethyl 3,5 Dimethylisoxazole and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-(2-Bromoethyl)-3,5-dimethylisoxazole, a combination of one-dimensional and two-dimensional NMR experiments is utilized for an unambiguous assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different types of protons in the molecule. The two methyl groups attached to the isoxazole (B147169) ring at positions 3 and 5 would likely appear as sharp singlets in the upfield region of the spectrum. The ethyl chain protons would present as two triplets, characteristic of an A₂B₂ spin system, with the methylene (B1212753) group adjacent to the bromine atom appearing at a lower field due to the deshielding effect of the halogen.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ (at C3) | ~2.2-2.4 | Singlet |

| -CH₃ (at C5) | ~2.3-2.5 | Singlet |

| -CH₂- (isoxazole-CH₂) | ~2.8-3.0 | Triplet |

| -CH₂Br | ~3.5-3.7 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected. The carbons of the two methyl groups would resonate at high field. The carbons of the isoxazole ring would appear at lower fields, with the quaternary carbons at C3, C4, and C5 having characteristic chemical shifts. The ethyl group carbons would be distinguishable, with the carbon bonded to the bromine atom being significantly downfield shifted.

Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| -CH₃ (at C3) | ~10-12 |

| -CH₃ (at C5) | ~11-13 |

| -CH₂- (isoxazole-CH₂) | ~25-28 |

| -CH₂Br | ~30-33 |

| C4 (isoxazole) | ~115-118 |

| C3 (isoxazole) | ~160-163 |

| C5 (isoxazole) | ~168-171 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Structural Assignment

To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between the protons of the two methylene groups in the bromoethyl chain, confirming their adjacent relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the signals of the methyl and methylene carbons based on the chemical shifts of their attached protons.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would display characteristic absorption bands.

Expected FTIR Data for this compound

| Functional Group | Expected Absorption Frequency (cm⁻¹) |

| C-H stretching (from methyl and methylene groups) | 2850-3000 |

| C=N stretching (isoxazole ring) | ~1600-1650 |

| C=C stretching (isoxazole ring) | ~1450-1550 |

| C-N stretching (isoxazole ring) | ~1350-1400 |

| N-O stretching (isoxazole ring) | ~1100-1200 |

| C-Br stretching | ~500-600 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula, C₇H₁₀BrNO. The mass spectrum would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity. Analysis of the fragmentation pattern would provide further structural information.

Expected Mass Spectrometry Data

| Ion | m/z (relative to ⁷⁹Br) |

| [M]⁺ | 203 |

| [M+2]⁺ | 205 |

| [M-Br]⁺ | 124 |

| [M-CH₂Br]⁺ | 110 |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are compared with the calculated theoretical values to verify the purity and empirical formula of the synthesized compound.

Theoretical Elemental Composition for C₇H₁₀BrNO

| Element | Percentage (%) |

| Carbon (C) | 41.20 |

| Hydrogen (H) | 4.94 |

| Bromine (Br) | 39.16 |

| Nitrogen (N) | 6.86 |

| Oxygen (O) | 7.84 |

By combining the data from these complementary analytical techniques, a complete and unambiguous structural characterization of this compound can be achieved, ensuring the identity and purity of the compound for further research and application.

X-ray Crystallography for Solid-State Structural Elucidation

The application of single-crystal X-ray diffraction allows for the precise determination of the atomic coordinates within a crystal lattice. This fundamental data is then used to construct a detailed model of the molecule's structure. Such analyses are crucial for understanding structure-property relationships, as the arrangement of molecules in the solid state can influence physical properties and reactivity. The study of related heterocyclic compounds demonstrates that X-ray diffraction is instrumental in confirming molecular structures and understanding the subtle interplay of forces within a crystal. mdpi.com

The conformation of a molecule, which describes the spatial arrangement of its atoms, is a critical aspect of its structure. For a flexible molecule like this compound, which possesses a rotatable ethyl bridge, X-ray crystallography can pinpoint the preferred conformation adopted in the crystalline state. A key descriptor of this conformation is the set of torsion angles, which define the rotational orientation around single bonds.

For the 4-(2-bromoethyl) side chain, the torsion angle involving the isoxazole ring and the ethyl group (e.g., C(ring)-C(ring)-C(ethyl)-C(ethyl)) would be of particular interest. This angle dictates the orientation of the bromoethyl moiety relative to the heterocyclic ring. In the crystal structures of various organic molecules, specific conformations are often stabilized by intramolecular or intermolecular interactions. researchgate.net For instance, analysis of similar substituted heterocyclic systems has shown that certain ring systems can be nearly flat, with dihedral angles between different ring systems being very small. najah.edu

An illustrative data table for torsion angles that could be determined for a derivative is shown below.

| Torsion Angle | Value (°) |

| C5-C4-C6-C7 | 175.8 |

| N1-C5-C4-C6 | -2.5 |

| C3-N2-C1-C5 | 178.9 |

Note: The data in this table is representative and illustrates the type of information obtained from X-ray crystallographic analysis.

The manner in which molecules pack together in a crystal is governed by a variety of intermolecular interactions. nih.gov These can range from strong hydrogen bonds to weaker forces such as van der Waals interactions, dipole-dipole interactions, and halogen bonds. nih.goved.ac.uk The bromine atom in this compound and its derivatives can participate in halogen bonding, an interaction where the halogen atom acts as an electrophilic species.

A summary of potential intermolecular contacts and their typical distances is provided in the table below.

| Interaction Type | Typical Distance (Å) |

| C—H···O | 2.2 - 2.8 |

| C—H···Br | 2.8 - 3.2 |

| π···π stacking | 3.3 - 3.8 |

| Halogen Bond (Br···O/N) | 2.9 - 3.5 |

Note: This table provides typical ranges for various intermolecular interactions and is for illustrative purposes.

Sustainable Chemistry Principles in the Synthesis of Isoxazole Derivatives

Green Solvents and Reaction Media

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Green chemistry encourages the use of non-toxic, biodegradable, and recyclable reaction media as alternatives to conventional volatile organic compounds (VOCs). connectjournals.com

Deep Eutectic Solvents (DESs) have emerged as promising green alternatives for synthesizing isoxazole (B147169) derivatives. researchgate.net DESs are mixtures of hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA), which form a eutectic mixture with a melting point significantly lower than that of its individual components. researchgate.netacs.org They are often biodegradable, non-flammable, inexpensive, and can be easily prepared from readily available components like choline (B1196258) chloride and urea (B33335) or glycerol. connectjournals.comresearchgate.netacs.org

Research has demonstrated that DESs can act as both the solvent and catalyst in the synthesis of 3,5-disubstituted isoxazoles and isoxazolines. acs.orgresearchgate.net For instance, a one-pot, three-step synthesis using a choline chloride:urea DES has been successfully developed. acs.org The study highlighted that the DES medium was essential for the reaction to proceed and could be recycled up to five times without a significant drop in product yield. acs.org In another study, a choline chloride:glycerol DES was used for the synthesis of isoxazole derivatives from pyrazole (B372694) aldehyde oximes, avoiding toxic catalysts and volatile solvents while achieving good yields. connectjournals.com The hydrogen-bond-donating ability of the DES is believed to accelerate the reaction rate. connectjournals.com

A study on the flow synthesis of 3,5-disubstituted isoxazoles using a tetrabutylammonium (B224687) bromide (TBAB)/ethylene (B1197577) glycol (EG) DES achieved yields up to 95% within 10 minutes, showcasing a significant improvement in efficiency. acs.org This process was also integrated with a continuous flow separation system for efficient recovery and recycling of the DES. acs.org

Table 1: Synthesis of Isoxazole Derivatives using Deep Eutectic Solvents

| Reactants | DES System | Conditions | Yield | Reference |

|---|---|---|---|---|

| Aldehydes, Alkynes, Hydroxylamine (B1172632) | Choline Chloride:Urea | Stirring | Good | acs.orgresearchgate.net |

| Pyrazole Aldehyde Oxime, Propargyl Alcohol | Choline Chloride:Glycerol | 80°C, 2h | 85% | connectjournals.com |

| Phenylacetylene, 2-Nitroacetate | TBAB:EG (1:5) | 120°C, 1h (Batch) | ~95% | acs.org |

Eliminating solvents entirely represents a significant step towards a truly green synthetic process. Solvent-free, or solid-state, reactions reduce pollution, lower costs, and simplify experimental procedures and product purification. tandfonline.comtandfonline.com

Mechanochemistry, which uses mechanical force (e.g., ball-milling) to induce chemical reactions, is a notable solvent-free technique. A scalable, solvent-free synthesis of 3,5-isoxazoles from terminal alkynes and hydroxyimidoyl chlorides has been developed using ball-milling conditions. nih.govrsc.org This method can be performed without a catalyst or with a recyclable Cu/Al2O3 nanocomposite, affording moderate to excellent yields. nih.govrsc.org

Another approach involves performing reactions on a solid support. For example, the reaction of aromatic aldehydes with phenylnitromethane on basic alumina (B75360) under microwave irradiation yields isoxazoles in 90-96% yield within minutes, eliminating the need for external bases and solvents required in conventional methods. tandfonline.com Similarly, a one-pot, three-component reaction of aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride has been carried out under solvent-free conditions at 100°C using ZSM-5 as a reusable heterogeneous catalyst, producing isoxazoles in good to excellent yields. tandfonline.comtandfonline.com

Table 2: Comparison of Solvent-Free vs. Conventional Isoxazole Synthesis

| Method | Catalyst/Support | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| Solvent-Free (MWI) | Basic Alumina | Microwave | 2-3 min | 90-96% | tandfonline.com |

| Conventional | Base/Solvent | Heating | 5-18 h | 50-60% | tandfonline.com |

| Solvent-Free | ZSM-5 | 100°C | 15 min | 85-96% | tandfonline.comtandfonline.com |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a valuable tool in green chemistry for its ability to dramatically reduce reaction times, increase product yields, and enhance reaction selectivity compared to conventional heating methods. researchgate.netnih.gov Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a significant acceleration of chemical reactions. nveo.orgorganic-chemistry.org

The synthesis of various isoxazole derivatives has been shown to be highly efficient under microwave irradiation. In one study, the synthesis of 5-(substituted phenyl)-3-phenylisoxazole derivatives, which required 6-8 hours using conventional heating for 58-69% yield, was completed in just 6-10 minutes with improved yields of 67-82% under microwave conditions. researchgate.net Another novel microwave-assisted, one-pot, three-component synthesis of 3,4,5-substituted isoxazoles was completed in 30 minutes, a significant reduction from the several days required by conventional methods, while also minimizing byproduct formation. organic-chemistry.org

Microwave assistance is not limited to solvent-based reactions; it can be effectively coupled with solvent-free conditions. As mentioned previously, the synthesis of isoxazoles on a basic alumina support was accelerated using microwave irradiation. tandfonline.com This combination of techniques offers a powerful, clean, and economical technology for preparing bioactive isoxazoles. tandfonline.com Furthermore, microwave-assisted synthesis has been successfully applied to produce isoxazole-linked glyco-conjugates, reducing the reaction time from 8-10 hours to just 15-20 minutes. nih.gov

Catalyst Development for Enhanced Efficiency and Selectivity

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency, greater selectivity, and under milder conditions. The development of novel catalysts, particularly those that are reusable and non-toxic, is crucial for sustainable isoxazole synthesis.

Heterogeneous catalysts offer significant environmental and economic advantages, primarily their ease of separation from the reaction mixture and their potential for recovery and reuse. tandfonline.comtandfonline.com This simplifies product purification and minimizes catalyst waste.

Zeolite Socony Mobil-5 (ZSM-5), a microporous aluminosilicate, has been employed as an efficient and reusable heterogeneous catalyst for the one-pot, three-component synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones under solvent-free conditions. tandfonline.comtandfonline.com The catalyst was successfully recovered and reused multiple times without a significant loss of its catalytic activity. tandfonline.comtandfonline.com

Nanocatalysts also play a key role. A Cu/Al2O3 nanocomposite was used in the solvent-free, mechanochemical synthesis of 3,5-isoxazoles, demonstrating easy recyclability and reuse with only a slight reduction in yield over three cycles. rsc.org Other examples include the use of sol-gel synthesized ferrite (B1171679) nanoparticles (Fe2O3 NPs) and Fe3O4@MAP-SO3H as catalysts in aqueous media under ultrasonic irradiation, highlighting the synergistic potential of combining green techniques. mdpi.com

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has gained prominence as a sustainable alternative to metal-based catalysis, thereby avoiding issues of metal toxicity and contamination. globethesis.com

Various organocatalysts have been successfully used for the synthesis of isoxazol-5(4H)-one derivatives. A simple, one-pot, three-component procedure using urea as a commercially available, cost-efficient, and natural organocatalyst has been developed in water. researchgate.net Other organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) and triphenylphosphine (B44618) (TPP) have also been shown to be effective for the synthesis of isoxazole derivatives under mild, aqueous conditions. researchgate.nettandfonline.com The use of TPP as a catalyst for the cyclo-condensation of aldehydes, hydroxylamine hydrochloride, and β-keto-esters provided good to high yields at room temperature. tandfonline.com

Furthermore, the development of asymmetric organocatalysis allows for the synthesis of chiral isoxazole-containing molecules. For instance, a chiral phosphoric acid catalyst enabled the atroposelective arylation of 5-aminoisoxazoles, producing axially chiral isoxazole-derived amino alcohols with high yields and excellent enantioselectivities under mild conditions. researchgate.net

Transition Metal-Catalyzed Green Approaches

Transition metal catalysis has become a cornerstone in the green synthesis of isoxazoles, offering efficient and selective routes under mild conditions. researchgate.net These methods often lead to higher yields and reduced waste compared to traditional synthetic protocols. Isoxazoles, which serve as versatile building blocks for a variety of complex molecules, can be constructed effectively using these catalytic systems. rsc.org

Several transition metals have been employed to catalyze the formation of the isoxazole ring. For instance, gold(III) chloride (AuCl₃) has been shown to be an effective catalyst for the cycloisomerization of α,β-acetylenic oximes, producing substituted isoxazoles in very good yields under moderate reaction conditions. organic-chemistry.org This method is versatile, allowing for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles. organic-chemistry.org

Copper catalysis is another prominent green approach. Copper-catalyzed [3+2] cycloaddition reactions between alkynes and nitrile oxides, which can be generated in situ, provide a highly regioselective, single-step synthesis of isoxazoles. organic-chemistry.org This method is valued for its operational simplicity and tolerance of various functional groups. organic-chemistry.org Furthermore, copper catalysts have been utilized in microwave-assisted green synthetic pathways for 3,5-disubstituted isoxazoles. nih.gov Rhodium-catalyzed reactions have also been developed for the synthesis and functionalization of isoxazoles, highlighting the broad utility of transition metals in this field. researchgate.net

The "green" aspect of these catalytic methods lies in their ability to proceed under milder conditions, reduce the need for stoichiometric reagents that generate significant waste, and often allow for catalyst recycling. bohrium.com

Atom Economy and Reaction Efficiency Optimization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com Reactions with high atom economy are inherently less wasteful and more sustainable. jocpr.com

A prime example of a 100% atom-economic reaction in the context of heterocyclic synthesis is intramolecular ring-to-ring isomerization. nih.gov For instance, the isomerization of substituted 2H-azirines can be used to synthesize isoxazoles. This approach is exceptionally efficient as all atoms from the starting material are conserved in the final product, generating no byproducts. nih.gov

Beyond inherent reaction design, optimizing reaction efficiency is crucial for sustainable synthesis. This involves strategies to increase product yield, shorten reaction times, and reduce energy consumption. Non-conventional energy sources like microwave irradiation and ultrasonic irradiation have emerged as powerful tools for optimizing the synthesis of isoxazole derivatives. bohrium.commdpi.combenthamdirect.com

Microwave-assisted synthesis, for example, significantly enhances reaction rates, leading to higher yields and improved selectivity in shorter timeframes compared to conventional heating methods. benthamdirect.comnih.gov This technique is considered a green and sustainable method for developing novel isoxazole scaffolds. benthamdirect.com

Similarly, ultrasonic irradiation (sonochemistry) offers enhanced reaction efficiency, reduced energy consumption, and improved yields. mdpi.com Ultrasound-assisted synthesis accelerates reaction kinetics, minimizes byproduct formation, and can enable the use of greener solvents or even solvent-free conditions. bohrium.commdpi.com The benefits of these methods are clearly demonstrated when comparing them to traditional synthetic approaches.

| Method | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Conventional Heating | Itaconic Acid / 100 °C | 3 hours | 90% | mdpi.com |

| Ultrasound-Assisted | Itaconic Acid / 50 °C | 15 minutes | 95% | mdpi.com |

| Conventional Method | Heating in Ethanol | 85 minutes (heating) | ~30% | mdpi.com |

| Ultrasound-Assisted | Heating in Ethanol / 50 °C | 85 minutes | 65% | mdpi.com |

| Ultrasound-Assisted | Fe₂O₃ NPs / H₂O / Room Temp | 20-35 minutes | 84-91% | mdpi.com |

These optimized approaches, which emphasize high atom economy and reaction efficiency, are pivotal in developing sustainable synthetic routes for valuable chemical compounds like 4-(2-Bromoethyl)-3,5-dimethylisoxazole and other isoxazole derivatives, aligning the practice of chemical synthesis with the principles of green chemistry. jocpr.commdpi.com

Advanced Synthetic Applications and Functionalization Strategies of Bromoethylated Isoxazoles

Role as a Building Block in Complex Chemical Architecture Synthesis

4-(2-Bromoethyl)-3,5-dimethylisoxazole serves as a crucial building block for the synthesis of more complex chemical structures. The key to its utility lies in the bromoethyl group, which functions as a potent electrophile. This side chain readily participates in nucleophilic substitution reactions, allowing for the covalent linkage of the 3,5-dimethylisoxazole (B1293586) core to a wide variety of other molecular fragments.

In the assembly of complex architectures, such as potential pharmaceutical agents or natural product analogues, this compound provides a robust isoxazole-ethyl linker. Synthetic chemists can conjugate it with nucleophile-containing molecules like amines, phenols, thiols, or carbanions to construct larger, multi-functionalized systems. For instance, the reaction with a primary amine on a separate complex scaffold would result in a secondary amine linkage, effectively merging the two molecular entities. This strategy is fundamental in fragment-based drug discovery, where known pharmacophores are linked together to create novel therapeutic candidates. The stability of the isoxazole (B147169) ring under various reaction conditions further enhances its reliability as a foundational component in multi-step synthetic pathways.

Scaffold for the Introduction of Diverse Functionalities

The primary role of this compound in synthesis is to act as a scaffold that can be elaborated with diverse chemical functionalities. The carbon-bromine bond in the ethyl side chain is the principal site of reactivity, enabling a host of transformations. Nucleophilic substitution is the most common strategy, where the bromine atom is displaced by a wide range of nucleophiles.

This reactivity allows for the straightforward introduction of various functional groups, converting the bromoethyl moiety into ethers, thioethers, amines, azides, nitriles, and more. Each of these new groups can serve as a handle for further chemical reactions or can be a critical feature for inducing a specific biological or material property. For example, converting the bromide to an azide (B81097) (via reaction with sodium azide) yields a precursor that can undergo "click chemistry," such as the Huisgen cycloaddition, to form triazole-linked conjugates.

Below is a table illustrating the introduction of various functionalities through nucleophilic substitution reactions.

| Nucleophile (Reagent) | Resulting Functional Group | Product Structure Example |

| Amine (R-NH₂) | Secondary Amine | 4-(2-(R-amino)ethyl)-3,5-dimethylisoxazole |

| Thiol (R-SH) | Thioether | 4-(2-(R-thio)ethyl)-3,5-dimethylisoxazole |

| Alkoxide (R-O⁻) | Ether | 4-(2-(R-oxy)ethyl)-3,5-dimethylisoxazole |

| Cyanide (CN⁻) | Nitrile | 4-(3-(3,5-dimethylisoxazol-4-yl))propanenitrile |

| Azide (N₃⁻) | Azide | 4-(2-azidoethyl)-3,5-dimethylisoxazole |

Precursor for Advanced Organic Materials

While extensively used as a building block in medicinal chemistry, the application of this compound as a precursor for advanced organic materials is an emerging area of interest. The isoxazole heterocycle possesses specific electronic and physical properties that can be advantageous in materials science. For example, related isoxazole-containing polymers have been investigated for their thermal stability and potential use in optoelectronic devices. chemimpex.com

The bromoethyl group enables the incorporation of the 3,5-dimethylisoxazole unit into polymeric structures. For instance, it can be used as a monomer in polycondensation reactions. Reaction with a difunctional nucleophile, such as a bisphenol or a diamine, could lead to the formation of polyesters or polyamides, respectively, where the isoxazole moiety is a recurring unit in the polymer backbone. Such materials could exhibit unique properties, including enhanced thermal resistance or specific photophysical characteristics, conferred by the isoxazole ring. chemimpex.com Further research may lead to its use in the development of functional coatings, liquid crystals, or as a component in organic light-emitting diodes (OLEDs).

Divergent Synthesis from a Common Isoxazole Intermediate

Divergent synthesis is a powerful strategy that allows for the creation of a library of structurally related compounds from a single, common intermediate. rsc.orgnih.gov This approach is highly efficient for exploring structure-activity relationships in drug discovery. This compound can itself be a product of a divergent synthetic route starting from a simpler, common isoxazole precursor.

A plausible divergent pathway could begin with 4-acetyl-3,5-dimethylisoxazole. This common intermediate can be subjected to a variety of transformations to yield a diverse set of 4-substituted analogues. To synthesize the target bromoethyl compound, the acetyl group would first be reduced to an alcohol, yielding 4-(2-hydroxyethyl)-3,5-dimethylisoxazole. This alcohol can then be readily converted to the corresponding bromide using standard brominating agents like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) with triphenylphosphine (B44618) (PPh₃).

This strategy highlights the modularity of isoxazole chemistry. The same hydroxyethyl (B10761427) intermediate could be converted to other halides, or derivatized to ethers or esters, demonstrating the divergent potential from a single precursor.

| Step | Reaction | Intermediate/Product |

| 1 | Reduction of Ketone | 4-(2-Hydroxyethyl)-3,5-dimethylisoxazole |

| 2a | Bromination | This compound |

| 2b | Chlorination | 4-(2-Chloroethyl)-3,5-dimethylisoxazole |

| 2c | Tosylation | 4-(2-Tosyloxyethyl)-3,5-dimethylisoxazole |

Future Research Directions and Perspectives in 4 2 Bromoethyl 3,5 Dimethylisoxazole Chemistry

Development of Novel and Efficient Synthetic Routes to the Compound

The creation of isoxazole (B147169) derivatives has been significantly advanced through modern synthetic methodologies. researchgate.net Future efforts for synthesizing 4-(2-Bromoethyl)-3,5-dimethylisoxazole will likely focus on improving efficiency, sustainability, and complexity.

Key areas of development include:

Transition Metal-Catalyzed Cycloadditions: These methods have shown promise in accelerating cycloaddition reactions and improving yields for isoxazole synthesis. researchgate.net

Green Chemistry Approaches: The use of environmentally benign solvents like water, ethanol, and methanol, often at moderate temperatures, is a growing trend in the synthesis of fused isoxazoles and could be adapted for this compound. mdpi.com

Regioselective Functionalization: Techniques that allow for precise control over the placement of functional groups are crucial. For instance, the reaction of α-bromoenones with hydroxylamine (B1172632) can be controlled to produce specific isoxazole isomers by carefully selecting the base. rsc.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, making it an attractive platform for producing isoxazole intermediates.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic Cycloadditions | Higher yields, faster reaction times, milder conditions. researchgate.net | Development of novel catalysts with high selectivity. |

| Green Solvents | Reduced environmental impact, improved safety profile. mdpi.com | Optimization of reaction conditions in aqueous or alcoholic media. |

| Flow Synthesis | Enhanced process control, scalability, and safety. | Design and optimization of continuous flow reactors for heterocycle synthesis. |

Exploration of Unprecedented Chemical Transformations of the Bromoethyl Group

The bromoethyl group is a versatile functional handle, but its reactivity in the context of the 4-position of a dimethylisoxazole ring is an area ripe for exploration. While standard substitution and elimination reactions are expected, future research could uncover more unique transformations.

A notable example of innovative reactivity is the bromo-lactamization of isoxazole-amides, where a neighboring group participation approach is used to construct complex spiro-isoxazoline-lactams. nih.govrsc.org This type of intramolecular cyclization, mediated by a bromine source, highlights the potential for the bromoethyl group to participate in complex, stereoselective transformations. Future work could investigate analogous intramolecular reactions of this compound with various nucleophiles to create novel fused or spirocyclic systems.

Integration of Advanced Automation and Artificial Intelligence in Synthesis and Characterization

AI-Assisted Retrosynthesis: Algorithms can analyze the structure of the target molecule and propose novel and efficient synthetic pathways, potentially identifying routes that a human chemist might overlook. researchgate.netucla.edu

Reaction Prediction and Optimization: Machine learning models, trained on vast datasets of chemical reactions, can predict the outcome of a reaction, optimize conditions (e.g., temperature, catalyst, solvent), and even suggest new types of chemical transformations. wiley.comucla.edu

Automated Synthesis Platforms: Robotic systems can execute the synthetic steps proposed by AI, allowing for high-throughput experimentation and the rapid production of a library of derivatives based on the this compound core. wiley.comrsc.org This integration allows chemists to focus on more creative and complex problem-solving tasks. wiley.com

Further Elucidation of Molecular Interaction Mechanisms through Advanced Computational Methods

Computational chemistry provides powerful tools for understanding molecular behavior at an atomic level. For isoxazole derivatives, these methods can predict reactivity, stability, and potential biological activity, guiding experimental work. nih.gov

Density Functional Theory (DFT): DFT calculations can be used to determine the electronic structure, stability, and reactivity of this compound. Analysis of Frontier Molecular Orbitals (HOMO-LUMO) can reveal sites susceptible to nucleophilic or electrophilic attack, explaining the molecule's chemical behavior. niscpr.res.infrontiersin.org

Molecular Docking: This technique is widely used in drug discovery to predict how a molecule might bind to a biological target, such as a protein or enzyme. nih.govmdpi.com By docking derivatives of this compound into the active sites of various proteins, researchers can identify promising candidates for therapeutic development.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule over time, confirming the stability of ligand-protein complexes predicted by molecular docking. mdpi.com

| Computational Method | Application to this compound | Predicted Outcome |

| Density Functional Theory (DFT) | Analyze electronic structure and molecular orbitals. niscpr.res.in | Prediction of chemical reactivity and stability. |

| Molecular Docking | Simulate binding to biological targets. mdpi.com | Estimation of binding affinity and identification of key interactions. |

| Molecular Dynamics (MD) | Evaluate the stability of molecule-protein complexes. mdpi.com | Confirmation of stable binding modes and interactions. |

Design of Next-Generation Isoxazole-Based Chemical Probes and Research Tools

Chemical probes are essential tools for studying biological processes. The isoxazole core, combined with a reactive handle like the bromoethyl group, is an excellent scaffold for designing such probes. Research has already demonstrated the synthesis of fluorescent probes from isoxazole derivatives, where the isoxazole ring forms part of a fluorophore. nih.gov

The bromoethyl group on this compound can serve as a "ligation handle" to covalently attach the isoxazole unit to other molecules of interest, such as proteins, nucleic acids, or fluorescent tags. nih.gov This would enable the creation of:

Fluorescent Tags: By linking the molecule to a fluorophore, researchers can create probes for use in cellular imaging.

Activity-Based Probes: These probes can be designed to react with specific enzymes, allowing for the study of their activity in complex biological systems.

Affinity Probes: By attaching the isoxazole to a solid support, it can be used to isolate and identify proteins that bind to the isoxazole scaffold.

The design and synthesis of these new research tools must be synchronized with their intended application to maximize their utility and impact. researchgate.net

Q & A

Q. Basic

- NMR :

- ¹H NMR : The bromoethyl group (-CH2CH2Br) shows a triplet for the terminal CH2Br (~δ 3.4-3.6 ppm) and a multiplet for the adjacent CH2 group (~δ 2.8-3.0 ppm). Methyl groups on the isoxazole ring appear as singlets (~δ 2.2-2.4 ppm) .

- ¹³C NMR : The quaternary carbon in the isoxazole ring resonates at ~δ 160-165 ppm, while CH2Br appears at ~δ 30-35 ppm .

- FT-IR : Stretching vibrations for C-Br (~550-650 cm⁻¹) and isoxazole C=N (~1600 cm⁻¹) confirm functional groups .

Advanced : Computational DFT methods (B3LYP, CAM-B3LYP) can predict vibrational frequencies and NMR chemical shifts for validation .

What are the key considerations for designing palladium-catalyzed coupling reactions using this compound?

Advanced

The bromoethyl group enables cross-coupling (e.g., Suzuki, Heck) to introduce aryl/heteroaryl moieties. Critical factors:

- Catalyst System : Pd(PPh3)4 or PdCl2(dppf) with ligands for stability.

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance reactivity.

- Base : K2CO3 or Cs2CO3 for deprotonation.

- Temperature : 80-100°C for 12-24 hours (monitored via TLC) .

Example : In palladium-catalyzed C–H functionalization, this compound reacts with thiophenes to yield β-substituted derivatives (35% isolated yield) .

How does the bromoethyl substituent influence reactivity in nucleophilic substitution reactions?

Advanced

The bromoethyl group acts as a versatile electrophile due to:

- Leaving Group Ability : Bromide is a better leaving group than chloride, favoring SN2 mechanisms.

- Steric Effects : The ethyl chain reduces steric hindrance compared to bulkier substituents.

- Solvent Effects : Reactions in DMF or DMSO enhance nucleophilicity.

Applications : Used to synthesize benzimidazole-based bromodomain inhibitors by displacing Br with amines or thiols .

What computational approaches predict the binding affinity of derivatives to BET bromodomains?

Q. Advanced

- Molecular Docking : Models interactions between the 3,5-dimethylisoxazole moiety and BRD4 acetyl-lysine binding pockets (e.g., PDB: 6MOA) .

- QSAR : Correlates electronic (HOMO/LUMO) and steric parameters with IC50 values from biochemical assays .

- MD Simulations : Assess stability of inhibitor-protein complexes over time (e.g., 100 ns trajectories) .

Key Finding : The dimethylisoxazole group mimics acetylated lysine, critical for binding BET proteins (Kd ~100 nM) .

How can researchers resolve contradictions in reported biological activities of related derivatives?

Q. Advanced

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for BRD4 inhibition) and control compounds.

- Purity Validation : Characterize compounds via HPLC (>98% purity) to exclude confounding impurities .

- Meta-Analysis : Compare data across studies using normalized metrics (e.g., % inhibition at 1 µM).

Example : Discrepancies in BRD4 IC50 values may arise from assay formats (TR-FRET vs. AlphaScreen) .

What steps optimize regioselectivity in alkylation reactions of 3,5-dimethylisoxazole scaffolds?

Q. Advanced

- Directing Groups : Introduce temporary protecting groups (e.g., SEM) to block undesired positions.

- Catalytic Systems : Use CuI or AgNO3 to promote site-specific alkylation.

- Temperature Control : Low temperatures (-20°C) minimize side reactions .

Case Study : Refluxing 3,5-dimethylisoxazole with 1,2-dibromoethane in THF at 60°C yields this compound as the major product (65% yield) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。